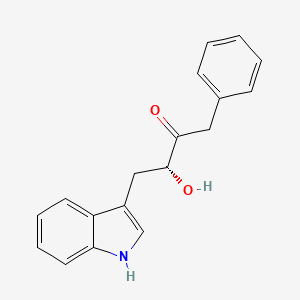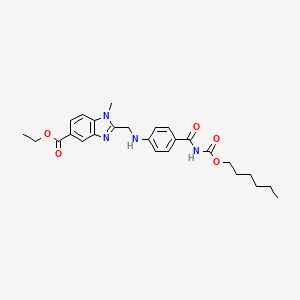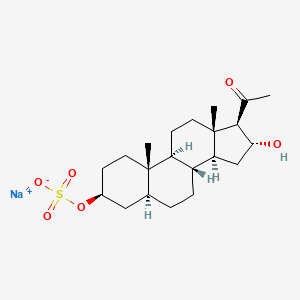
(2R)-Avibactam Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. It is used in combination with other antibiotics to combat bacterial infections, particularly those caused by resistant strains. This compound is notable for its ability to inhibit a broad spectrum of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Avibactam Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core structure, followed by the introduction of functional groups necessary for its activity. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-Avibactam Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Wissenschaftliche Forschungsanwendungen
(2R)-Avibactam Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: Researchers use it to understand bacterial resistance mechanisms and to explore new therapeutic strategies.
Medicine: It is a critical component in the development of combination therapies for treating resistant bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of advanced antibiotics.
Wirkmechanismus
The mechanism of action of (2R)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. This compound binds to the active site of the enzyme, preventing it from interacting with the antibiotic. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Clavulanic Acid: Another beta-lactamase inhibitor, but with a different structure and spectrum of activity.
Sulbactam: Similar in function but differs in its chemical structure and specific enzyme targets.
Tazobactam: Often used in combination with piperacillin, it has a broader spectrum of beta-lactamase inhibition.
Uniqueness: (2R)-Avibactam Sodium Salt is unique due to its broad-spectrum inhibition of beta-lactamases, including those that are resistant to other inhibitors. Its stability and efficacy in combination therapies make it a valuable tool in combating antibiotic resistance.
Eigenschaften
Molekularformel |
C7H10N3NaO6S |
|---|---|
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
sodium;[(2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI-Schlüssel |
RTCIKUMODPANKX-TYSVMGFPSA-M |
Isomerische SMILES |
C1C[C@@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
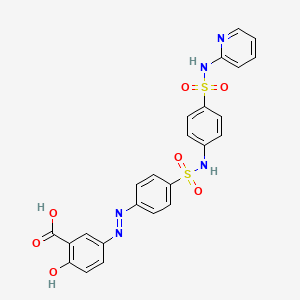
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
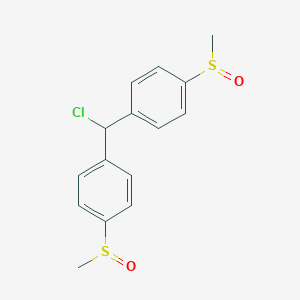
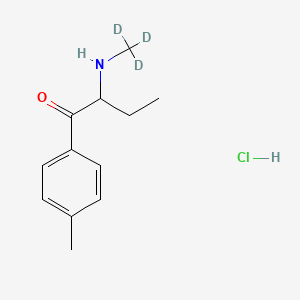
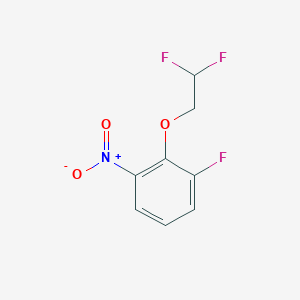
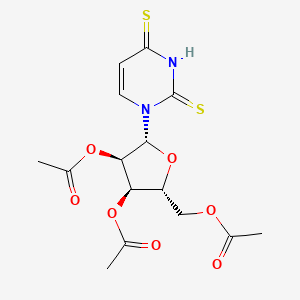
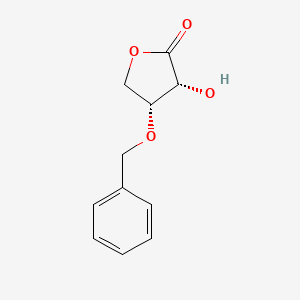
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)

